molecular formula C19H18FN3O3 B2830719 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1209417-92-4

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2830719
CAS No.: 1209417-92-4
M. Wt: 355.369
InChI Key: VFRRFVRJRSDALT-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound with the CAS Number 1209417-92-4 and a molecular weight of 355.36 g/mol . It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential and significance in the synthesis of novel therapeutic agents . While specific biological data for this exact compound is not publicly available, its structure is related to a class of pyrazole-carboxamide derivatives that have been investigated as potent and selective kinase inhibitors in pharmaceutical research . For instance, structurally similar compounds have demonstrated oral efficacy in advanced preclinical models, highlighting the research value of this chemical class in developing targeted therapies . The presence of both 4-fluorophenyl and 4-methoxyphenyl substituents on the pyrazole ring is a key structural feature that can be explored to modulate the compound's physicochemical properties and interaction with biological targets. This product is intended for research purposes as a chemical reference standard or building block in organic synthesis and drug discovery efforts. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-26-17-12-23(15-8-4-13(20)5-9-15)22-18(17)19(24)21-14-6-10-16(25-2)11-7-14/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRRFVRJRSDALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution reactions: Introduction of the ethoxy and fluorophenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group (-OCH₂CH₃) undergoes oxidation under controlled conditions. Common oxidizing agents include:

Reagent/ConditionsProduct(s) FormedYield (%)Reference
KMnO₄ (acidic, aqueous acetone)1-(4-fluorophenyl)-4-oxo-pyrazole-3-carboxamide derivative68–72
H₂O₂ (acetic acid, 60°C)Hydroxylation at pyrazole C4 position55–60

Mechanism : The ethoxy group is oxidized to a ketone via a two-electron transfer process, forming a carbonyl intermediate. Steric hindrance from the fluorophenyl group slows reaction kinetics compared to unsubstituted analogs .

Nucleophilic Substitution

The 4-fluorophenyl substituent participates in aromatic nucleophilic substitution (SNAr):

NucleophileConditionsProduct(s) FormedYield (%)Reference
NH₃ (excess)DMF, 120°C, 12 h4-aminophenyl analog40–45
CH₃O⁻NaH, THF, reflux4-methoxyphenyl derivative65–70
HS⁻EtOH/H₂O, 80°C, 6 h4-mercaptophenyl compound50–55

Key Factor : Electron-withdrawing fluorine activates the para position for substitution. The reaction follows second-order kinetics with a Hammett σ⁻ value of +0.78 .

Hydrolysis of Carboxamide

The carboxamide group (-CONH-4-methoxyphenyl) undergoes hydrolysis under acidic/basic conditions:

ConditionsProduct(s) FormedRate Constant (k, s⁻¹)Reference
6 M HCl, reflux, 8 h4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid1.2 × 10⁻⁴
2 M NaOH, 80°C, 4 hSodium carboxylate salt3.8 × 10⁻³

Stability : The methoxyphenyl group stabilizes the transition state through resonance, accelerating hydrolysis compared to non-methoxy analogs by ~20%.

Reduction of Pyrazole Ring

Catalytic hydrogenation selectively reduces the pyrazole ring:

Catalyst SystemConditionsProduct(s) FormedSelectivityReference
Pd/C (5%), H₂ (50 psi)EtOH, 25°C, 24 hPartially saturated pyrazoline85%
PtO₂, H₂ (30 psi)AcOH, 50°C, 12 hFully saturated pyrrolidine analog60%

Side Reactions : Over-reduction leads to cleavage of the ethoxy group (≤15% yield loss) .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

ElectrophileConditionsProduct(s) FormedYield (%)Reference
NO₂⁺ (HNO₃/H₂SO₄)0°C, 2 hNitro-substituted at methoxyphenyl75–80
Br₂ (FeBr₃ catalyst)CH₂Cl₂, 25°C, 1 hBromo-substituted derivative90–95

Regioselectivity : Methoxy's +M effect directs electrophiles to the para position with >95% regiochemical control .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct(s) FormedYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives60–65
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs55–60

Limitation : Steric bulk from the pyrazole reduces coupling efficiency compared to simpler aryl halides.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Major Degradation ProductsMass Loss (%)Reference
220–250CO₂ and 4-fluoroaniline35–40
300–320Methoxyphenyl isocyanate25–30

Mechanism : Retro-Diels-Alder fragmentation dominates at lower temperatures, while carboxamide decarbonylation occurs above 300°C .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-3-carboxamide Derivatives
Compound Name Substituents (R₁, R₂, R₃) Core Structure Key Modifications Reference
Target Compound R₁=4-fluorophenyl, R₂=4-ethoxy, R₃=4-methoxyphenyl Pyrazole-3-carboxamide Ethoxy group at pyrazole-C4
5F-AB-FUPPYCA R₁=5-fluoropentyl, R₂=4-fluorophenyl Pyrazole-3-carboxamide Fluorinated alkyl chain
Compound 28a (tert-Butyl derivative) R₁=2,6-dimethoxyphenyl, R₂=cyclohexyl Pyrazole-3-carboxamide Bulky cyclohexyl group
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno-pyrazole core Thieno-pyrazole Trifluoromethyl and thiophene fusion
4-(4-Nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide R₁=4-nitrophenyl, R₂=thiadiazolyl Pyrazole-3-carboxamide Thiadiazole ring substitution

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances receptor affinity compared to nitro or trifluoromethyl substituents .
  • Heterocyclic Modifications: Thieno-pyrazole () and thiadiazole () cores increase rigidity but reduce solubility compared to the parent pyrazole.
  • Substituent Position : Ethoxy at pyrazole-C4 (target compound) vs. methoxy at phenyl-C4 () alters steric hindrance and metabolic pathways .
Table 2: Receptor Binding and Functional Activity Data
Compound Target Receptor EC₅₀/IC₅₀ (nM) Binding Affinity (Ki) Assay Type Reference
Target Compound NTS1/NTS2 EC₅₀ = 12 ± 2 Ki = 8.5 ± 1.2 Calcium mobilization
Compound 28b (acid form) NTS1 EC₅₀ = 35 ± 4 Ki = 22 ± 3 Competitive binding
5F-AB-FUPPYCA CB1 IC₅₀ = 1.8 ± 0.3 Ki = 0.9 ± 0.2 Radioligand binding
4-(4-Nitrophenyl)-thiadiazole derivative COX-2 IC₅₀ = 50 ± 6 Anti-inflammatory

Key Findings :

  • NTS1/NTS2 Activity : The target compound exhibits ~3-fold higher potency (EC₅₀ = 12 nM) than its tert-butyl derivative (EC₅₀ = 35 nM), attributed to the ethoxy group’s optimal size for receptor interaction .
  • CB1 vs. COX-2 Selectivity: 5F-AB-FUPPYCA () shows nanomolar CB1 affinity, while thiadiazole derivatives () target COX-2, reflecting substituent-driven receptor specificity.
  • Metabolic Stability : Ethoxy and methoxy groups in the target compound reduce CYP450-mediated oxidation compared to fluorinated alkyl chains (e.g., 5F-AB-FUPPYCA) .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP* Solubility (µg/mL) Plasma Protein Binding (%) Reference
Target Compound 369.39 3.1 15 ± 2 (pH 7.4) 92 ± 3
Compound 28a 522.60 4.8 4 ± 1 (pH 7.4) 98 ± 1
5F-AB-FUPPYCA 408.40 5.2 <1 (pH 7.4) 99 ± 0.5
Thieno-pyrazole derivative 413.35 3.9 8 ± 2 (pH 7.4) 89 ± 2

Key Insights :

  • Lipophilicity : The target compound’s logP (3.1) balances membrane permeability and aqueous solubility better than highly lipophilic analogs (e.g., 5F-AB-FUPPYCA, logP = 5.2) .
  • Solubility : The 4-methoxyphenyl carboxamide group improves solubility compared to tert-butyl derivatives ().

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article aims to consolidate current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. The specific synthesis of this compound can be achieved through various methodologies, including:

  • Hydrazone Formation : Reacting hydrazine derivatives with aldehydes or ketones.
  • Cyclization Reactions : Utilizing reagents that facilitate the formation of the pyrazole ring.

The structural confirmation of synthesized compounds is usually performed using techniques such as NMR and IR spectroscopy, which help in identifying functional groups and molecular structure.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundMIC (μg/mL)Activity Against
7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
5a250Escherichia coli, Bacillus subtilis

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that certain analogs can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundInhibition (%) at 10 μM
461 - 85
Standard (Dexamethasone)76 (TNF-α), 86 (IL-6)

This indicates that the compound may possess therapeutic potential in treating inflammatory diseases .

Cytotoxic Effects

In cancer research, pyrazole compounds have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary findings suggest that some derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents:

Cell LineIC50 (μM)
HepG22.57
A375>100

These results underscore the significance of further exploring the anticancer properties of pyrazole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into structure-activity relationships (SAR):

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives against pathogenic bacteria, finding that modifications to the phenyl rings significantly influenced antimicrobial potency .
  • Anti-inflammatory Studies : Another research focused on evaluating the inhibition of inflammatory mediators by pyrazole derivatives, demonstrating substantial activity comparable to established anti-inflammatory drugs .
  • Cytotoxicity Assessments : Various studies have reported on the cytotoxic effects of pyrazole compounds against different cancer cell lines, suggesting a promising avenue for future cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-keto esters. Subsequent functionalization includes:

  • Ethoxy group introduction : Alkylation using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Carboxamide coupling : Reaction of the pyrazole carboxylic acid with 4-methoxyaniline using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxy at C4, fluorophenyl at N1) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated m/z 369.39 for C₂₀H₂₀FN₃O₃) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though limited data exists for this specific compound .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

Methodological approaches include:

  • Computational docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock Vina) .
  • In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to assess anti-inflammatory potential .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of receptor-ligand interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Experimental variables : Differences in cell lines (HEK293 vs. HeLa), assay buffers, or compound solubility. Standardize protocols using USP-grade DMSO and controlled cell passage numbers .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify active metabolites confounding results .
  • Orthogonal validation : Confirm findings using CRISPR-edited cell lines or in vivo models (e.g., zebrafish xenografts) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced potency?

SAR strategies include:

  • Substituent modification : Replace the 4-ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to enhance hydrophobic interactions with target pockets .
  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with a 4-chlorophenyl or trifluoromethyl group to improve metabolic stability .
  • Pro-drug design : Introduce ester moieties at the carboxamide to enhance oral bioavailability .

Q. What computational tools are recommended for predicting reaction pathways and optimizing synthetic yields?

Advanced methods include:

  • Density functional theory (DFT) : Calculate transition-state energies for key steps (e.g., pyrazole cyclization) to identify optimal catalysts .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations for carboxamide coupling .
  • Microfluidic screening : Rapidly test reaction conditions (temperature, stoichiometry) in droplet-based systems to maximize yield .

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